LogP Differential: 85-Fold Higher Hydrophilicity Versus the Des-Methyl Triazole Analog
The predicted LogP of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is –2.62, compared to –0.66 for the closest comparator, 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1247398-42-0), which lacks the 3,5-dimethyl substitution on the triazole ring . This difference of –1.96 LogP units corresponds to an approximately 85-fold increase in hydrophilicity (ΔLogP ≈ 2 → ~100× partitioning difference) for the target compound, a magnitude that places these two compounds in fundamentally different developability categories for oral bioavailability and CNS penetration . Both values are computationally predicted and should be verified experimentally; however, the directional trend is consistent with the additional methyl groups increasing hydrogen-bond acceptor capacity relative to hydrophobic surface area.
| Evidence Dimension | Predicted LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = –2.62 (predicted) |
| Comparator Or Baseline | 2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1247398-42-0): LogP = –0.66 (predicted) |
| Quantified Difference | ΔLogP = –1.96 (target is ~85× more hydrophilic) |
| Conditions | Computational prediction from vendor-provided data; experimental LogP not reported for either compound |
Why This Matters
An 85-fold difference in hydrophilicity directly determines aqueous solubility, formulation strategy, and whether a compound is suitable for cell-based vs. biochemical screening formats—making blind analog substitution scientifically unsound.
